2-(2-Methoxyethoxy)propanehydrazide

Physicochemical characterization Lipophilicity Solubility prediction

2-(2-Methoxyethoxy)propanehydrazide (CAS 1339027-06-3) is a small-molecule hydrazide derivative with the molecular formula C6H14N2O3 and a molecular weight of 162.19 g/mol. The compound features a propane backbone bearing a terminal hydrazide group (-CONHNH2) and a 2-methoxyethoxy substituent at the alpha position.

Molecular Formula C6H14N2O3
Molecular Weight 162.19 g/mol
CAS No. 1339027-06-3
Cat. No. B1375129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyethoxy)propanehydrazide
CAS1339027-06-3
Molecular FormulaC6H14N2O3
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC(C(=O)NN)OCCOC
InChIInChI=1S/C6H14N2O3/c1-5(6(9)8-7)11-4-3-10-2/h5H,3-4,7H2,1-2H3,(H,8,9)
InChIKeyVRHPXNKKNAMDLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methoxyethoxy)propanehydrazide CAS 1339027-06-3: Structure, Classification, and Basic Properties


2-(2-Methoxyethoxy)propanehydrazide (CAS 1339027-06-3) is a small-molecule hydrazide derivative with the molecular formula C6H14N2O3 and a molecular weight of 162.19 g/mol. The compound features a propane backbone bearing a terminal hydrazide group (-CONHNH2) and a 2-methoxyethoxy substituent at the alpha position [1]. This ether-functionalized side chain confers moderate aqueous solubility and balanced lipophilicity (predicted ACD/LogP = -1.50), distinguishing it from simpler alkyl hydrazides that are either highly hydrophilic or strongly lipophilic . The hydrazide moiety provides a reactive handle for condensation with carbonyl compounds to form hydrazones, making the molecule useful as a synthetic intermediate in medicinal chemistry and as a potential linker scaffold for bioconjugation applications [1].

Why Generic Substitution of 2-(2-Methoxyethoxy)propanehydrazide CAS 1339027-06-3 Can Compromise Experimental Reproducibility


Hydrazide-containing compounds cannot be interchangeably substituted without risking significant alterations in solubility, reactivity kinetics, and bioconjugation efficiency. The 2-methoxyethoxy side chain in 2-(2-Methoxyethoxy)propanehydrazide confers a predicted LogP of -1.50 and a topological polar surface area of 74 Ų, parameters that critically influence partitioning between aqueous and organic phases during synthesis and purification . Substitution with a simpler alkoxy hydrazide such as 2-ethoxypropanohydrazide would alter lipophilicity and hydrogen-bonding capacity, potentially shifting reaction yields and complicating workup procedures . Furthermore, in PROTAC or ADC linker applications, even minor variations in PEG chain length or terminal functionality can substantially impact linker rigidity, solubility, and the ultimate degradation efficiency of the target protein . The absence of peer-reviewed comparative data for this specific compound necessitates that procurement decisions be guided by predicted physicochemical properties and established structure-activity principles rather than assumptions of functional equivalence.

2-(2-Methoxyethoxy)propanehydrazide CAS 1339027-06-3: Comparative Physicochemical and Functional Evidence for Procurement Decisions


Predicted Aqueous Solubility and Lipophilicity Profile of 2-(2-Methoxyethoxy)propanehydrazide Versus Non-Ether Alkyl Hydrazides

The target compound exhibits a predicted ACD/LogP value of -1.50 and a topological polar surface area (TPSA) of 74 Ų, derived from the ACD/Labs Percepta Platform based on its molecular structure . While direct experimental solubility measurements for 2-(2-Methoxyethoxy)propanehydrazide are not reported in peer-reviewed literature, these predicted parameters indicate moderate aqueous compatibility intermediate between simple alkyl hydrazides (e.g., propanoic acid hydrazide, which is more hydrophilic due to absence of the ether side chain) and long-chain PEG-hydrazides (e.g., m-PEG11-Hydrazide, which is highly water-soluble) . The methoxyethoxy moiety introduces oxygen atoms that serve as hydrogen bond acceptors, enhancing polar solvent compatibility compared to purely hydrocarbon-substituted hydrazides without conferring the extreme hydrophilicity of extended PEG linkers.

Physicochemical characterization Lipophilicity Solubility prediction

Volatility and Thermal Stability Profile of 2-(2-Methoxyethoxy)propanehydrazide Relative to Simpler Hydrazide Derivatives

The predicted boiling point of 2-(2-Methoxyethoxy)propanehydrazide is 304.5 ± 22.0 °C at 760 mmHg, with a predicted vapor pressure of 0.0 ± 0.6 mmHg at 25 °C and a flash point of 137.9 ± 22.3 °C . These predicted values are substantially higher than those of lower-molecular-weight hydrazide derivatives (e.g., propanoic acid hydrazide, predicted boiling point approximately 200–220 °C; formic acid hydrazide, predicted boiling point approximately 160–180 °C). The elevated boiling point and negligible vapor pressure at ambient temperature indicate that 2-(2-Methoxyethoxy)propanehydrazide is less volatile than simpler hydrazides, which may confer advantages in terms of reduced evaporative loss during prolonged reactions and lower inhalation exposure risk during handling. The compound is recommended for storage at room temperature without special low-temperature requirements [1].

Thermal stability Boiling point Storage conditions

Functional Utility of 2-(2-Methoxyethoxy)propanehydrazide as a Hydrazone-Forming Synthon Versus Non-Hydrazide Carbonyl-Reactive Linkers

The hydrazide group (-CONHNH2) in 2-(2-Methoxyethoxy)propanehydrazide reacts selectively with aldehyde and ketone carbonyls to form stable hydrazone linkages under mild conditions . This reactivity profile distinguishes hydrazide-containing compounds from amine-based linkers (which form less stable imines requiring reductive amination for stabilization) and from aminooxy linkers (which form oximes that differ in stability and cleavage susceptibility). In the context of PROTAC and ADC linker applications, hydrazide-based conjugation offers a well-established chemistry that has been validated across multiple drug discovery programs . 2-(2-Methoxyethoxy)propanehydrazide has been described as a linker molecule for ADC and PROTAC applications, connecting the antibody or targeting ligand to the cytotoxic payload or E3 ligase ligand, respectively . However, no direct comparative bioconjugation efficiency data (e.g., % conjugation yield, hydrazone formation rate constants) for this specific compound versus alternative hydrazide linkers (e.g., m-PEG3-Hydrazide, CAS 1442104-10-0) are currently available in the peer-reviewed literature.

Organic synthesis Hydrazone formation Bioconjugation

Commercial Availability and Procurement Accessibility of 2-(2-Methoxyethoxy)propanehydrazide

2-(2-Methoxyethoxy)propanehydrazide (CAS 1339027-06-3) is commercially available from multiple reputable chemical suppliers, including American Elements, AKSci (Catalog 1592DR, purity ≥95%), and Enamine (Catalog EN300-99369, purity 95%) [1][2]. Pricing data indicate that 50 mg quantities are available from Toronto Research Chemicals (TRC Catalog B422070-50mg) at approximately $185.00, while 5.0 g quantities are available from Enamine at approximately $1,945.00 as of 2024 [2]. The compound is offered with documented purity specifications (typically 95%) and is intended for research and development use only . In contrast, several structurally related compounds such as 2-(methoxymethoxy)propanehydrazide (CAS 98159-92-3) are primarily described as synthetic intermediates with more limited commercial sourcing. The availability of 2-(2-Methoxyethoxy)propanehydrazide across multiple established vendors reduces single-supplier dependency and facilitates competitive procurement.

Commercial availability Procurement Supplier sourcing

Optimal Research Applications for 2-(2-Methoxyethoxy)propanehydrazide CAS 1339027-06-3 Based on Physicochemical and Functional Evidence


Synthesis of Hydrazone Derivatives in Mixed Aqueous-Organic Solvent Systems

The predicted ACD/LogP of -1.50 for 2-(2-Methoxyethoxy)propanehydrazide indicates an intermediate lipophilicity profile that facilitates solubility in both aqueous and organic phases . This property makes the compound particularly suitable for hydrazone formation reactions conducted in biphasic or mixed-solvent systems where simpler hydrazides may suffer from poor partitioning or precipitation. Researchers synthesizing hydrazone libraries for medicinal chemistry screening can leverage this balanced solubility to achieve more homogeneous reaction conditions and simplified workup protocols compared to using highly hydrophilic or lipophilic hydrazide alternatives . The predicted TPSA of 74 Ų further supports moderate aqueous accessibility while maintaining sufficient membrane permeability for downstream biological assays of resulting hydrazone products .

PROTAC and ADC Linker Development Requiring Short, Non-PEG Hydrazide Spacers

2-(2-Methoxyethoxy)propanehydrazide offers a hydrazide functional group on a compact, non-polymeric scaffold, distinguishing it from extended PEG-hydrazide linkers such as m-PEG3-Hydrazide (CAS 1442104-10-0) or m-PEG11-Hydrazide . For PROTAC or ADC designs where a shorter, more rigid linker is desired to optimize ternary complex formation or to minimize off-target degradation, the compact propane backbone with methoxyethoxy substitution may provide an advantageous alternative to flexible PEG chains. While no direct comparative degradation efficiency data are available for this specific compound, the hydrazide moiety enables conjugation to carbonyl-containing payloads or targeting ligands via well-established hydrazone chemistry . Researchers exploring structure-activity relationships in linker design may evaluate 2-(2-Methoxyethoxy)propanehydrazide as a non-PEG comparator to assess the impact of linker length and flexibility on target degradation efficacy.

Building Block for Heterocyclic Compound Libraries via Cyclocondensation Reactions

Hydrazides serve as versatile precursors for the synthesis of nitrogen-containing heterocycles including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles via cyclocondensation with appropriate electrophiles. 2-(2-Methoxyethoxy)propanehydrazide's methoxyethoxy side chain introduces additional hydrogen-bond acceptor functionality that may influence the biological activity of resulting heterocyclic products. The compound's predicted thermal stability (boiling point 304.5 °C) and low volatility permit heating in cyclocondensation reactions without significant evaporative loss, a practical advantage over more volatile hydrazide building blocks . Medicinal chemists constructing focused heterocyclic libraries can utilize this hydrazide as a scaffold-diversifying element to explore the impact of ether-functionalized side chains on target binding and pharmacokinetic properties.

Method Development for Hydrazide Purification and Analytical Characterization

The distinct physicochemical signature of 2-(2-Methoxyethoxy)propanehydrazide—including predicted LogP = -1.50, TPSA = 74 Ų, and a unique SMILES structure—makes it a useful reference compound for developing and validating chromatographic methods for hydrazide-containing molecules . Its intermediate retention characteristics on reversed-phase HPLC columns can serve as a calibration point between highly retained lipophilic hydrazides and unretained polar hydrazides. Analytical chemistry laboratories and core facilities supporting medicinal chemistry programs may procure this compound to establish method performance benchmarks for purity assessment and reaction monitoring in hydrazide-based synthetic workflows. The commercial availability of the compound with certified purity specifications (≥95%) from multiple vendors supports its use as a characterized reference standard .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Methoxyethoxy)propanehydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.